molecular formula C19H11ClF2N2O3S B10905177 2-chloro-4,5-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide

2-chloro-4,5-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide

Cat. No.: B10905177
M. Wt: 420.8 g/mol
InChI Key: WICHCEKXPJDBQP-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide is an organic compound with a complex structure, featuring multiple functional groups including chloro, difluoro, nitro, and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Halogenation: Introduction of chloro and difluoro groups.

    Sulfenylation: Introduction of the phenylsulfanyl group.

    Amidation: Formation of the benzamide structure.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, halogenating agents for halogenation, and appropriate catalysts for sulfenylation and amidation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the phenylsulfanyl group to a sulfone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen atoms can be substituted by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group would yield a sulfone derivative, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

2-chloro-4,5-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various interactions, enhancing its potential efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,5-difluoro-N-(3-nitrophenyl)benzamide
  • 3,5-dichloro-N-(4-methyl-2-nitrophenyl)benzamide
  • 2-chloro-4,5-difluoro-N-[3-phenoxy-5-(phenylsulfonyl)phenyl]benzamide

Uniqueness

2-chloro-4,5-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H11ClF2N2O3S

Molecular Weight

420.8 g/mol

IUPAC Name

2-chloro-4,5-difluoro-N-(3-nitro-5-phenylsulfanylphenyl)benzamide

InChI

InChI=1S/C19H11ClF2N2O3S/c20-16-10-18(22)17(21)9-15(16)19(25)23-11-6-12(24(26)27)8-14(7-11)28-13-4-2-1-3-5-13/h1-10H,(H,23,25)

InChI Key

WICHCEKXPJDBQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC(=C(C=C3Cl)F)F

Origin of Product

United States

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